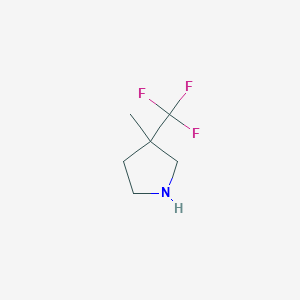

3-Methyl-3-(trifluoromethyl)pyrrolidine

Description

3-Methyl-3-(trifluoromethyl)pyrrolidine (C₆H₁₀F₃N) is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group at the 3-position of the five-membered ring. Its structural uniqueness arises from the quaternary stereogenic center formed by these substituents, which enhances rigidity and influences stereochemical outcomes in synthesis . The compound’s molecular formula, SMILES (CC1(CCNC1)C(F)(F)F), and InChIKey (NMSOGYZRNLIMKH-UHFFFAOYSA-N) are well-documented, with applications in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s ability to improve metabolic stability and lipophilicity .

Properties

CAS No. |

1531508-12-9 |

|---|---|

Molecular Formula |

C6H10F3N |

Molecular Weight |

153.15 g/mol |

IUPAC Name |

3-methyl-3-(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C6H10F3N/c1-5(6(7,8)9)2-3-10-4-5/h10H,2-4H2,1H3 |

InChI Key |

NMSOGYZRNLIMKH-UHFFFAOYSA-N |

SMILES |

CC1(CCNC1)C(F)(F)F |

Canonical SMILES |

CC1(CCNC1)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-3-(trifluoromethyl)pyrrolidine is C6H11F3N. The trifluoromethyl group enhances the compound's stability and reactivity, influencing its interactions with biological targets. The presence of fluorine atoms contributes to its unique electronic characteristics, making it a useful building block in organic synthesis.

Scientific Research Applications

-

Pharmaceutical Development

- The compound is used as a building block in the synthesis of complex molecules for drug development. Its trifluoromethyl group can enhance the bioactivity of pharmaceutical candidates by improving metabolic stability and binding affinity to target proteins .

- Case Study : Research has shown that derivatives of pyrrolidine with trifluoromethyl groups exhibit improved potency against various biological targets, including enzymes involved in neurotransmitter metabolism .

-

Agrochemical Applications

- This compound is explored for its potential use in developing agrochemicals. Compounds containing trifluoromethyl groups have been linked to increased efficacy in crop protection agents due to their unique physicochemical properties .

- Case Study : The introduction of trifluoromethyl groups in agrochemical formulations has led to the development of more effective herbicides and pesticides, enhancing their performance against pests while minimizing environmental impact .

-

Material Science

- This compound is also investigated for its role in creating materials with specific properties, such as enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups can modify the physical properties of polymers and other materials .

- Case Study : Research into polymer composites containing trifluoromethyl-substituted compounds has demonstrated improvements in durability and resistance to degradation under harsh conditions .

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its ability to interact with inflammatory pathways and neurotransmitter systems, though further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrrolidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Key Observations:

- Substituent Position: The 3-position of pyrrolidine is critical for stereochemical control. Moving the -CF₃ group to the 4-position (e.g., trans-1-Boc-3-amino-4-(trifluoromethyl)pyrrolidine) alters spatial interactions, impacting receptor binding .

- Fluorination Pattern : Perfluorinated derivatives (e.g., 3,3,4,4-tetrafluoropyrrolidine) retain potency but lack the stereochemical complexity of quaternary centers .

- Biological Relevance: The -CF₃ group in this compound enhances lipophilicity (logP ~1.8), making it superior to non-fluorinated analogs in penetrating biological membranes .

Comparative Yields and Selectivity:

Preparation Methods

Multistage Synthesis from Substituted Pyrrolidines

One of the established methods for preparing 3-substituted trifluoromethyl pyrrolidines, including 3-methyl-3-(trifluoromethyl)pyrrolidine, is a multistage synthetic route starting from racemic or enantiomerically enriched 3-(aryl)-3-(trifluoromethyl)pyrrolidines. This approach is exemplified in patent WO2016180802A1, which describes the synthesis of related compounds with a trifluoromethyl group at the 3-position of the pyrrolidine ring.

- Starting Materials: Racemic 3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidine or its enantiomerically enriched forms.

- Reaction Steps:

- Functional group transformations on the aromatic substituent.

- Protection and deprotection steps, such as Boc (tert-butyloxycarbonyl) protection and removal.

- Use of nucleophilic substitution and coupling reactions to modify the pyrrolidine nitrogen or side chains.

- Reagents and Conditions:

- N,N-Dimethylformamide (DMF) as solvent.

- Triethylamine as a base.

- Acidic deprotection using 4N hydrochloric acid in 1,4-dioxane at room temperature.

- Stereochemical Control: Enantiomerically enriched intermediates are used to obtain chiral pyrrolidines with defined stereochemistry.

This method is adaptable for synthesizing this compound analogs by modifying the aryl substituent or replacing it with a methyl group through appropriate synthetic transformations.

Pyrrolidine-Based Synthetic Routes via Reductive Amination and Amide Coupling

Recent research focusing on pyrrolidine derivatives for biological applications, such as T-type calcium channel inhibitors, provides insight into synthetic strategies relevant to this compound analogs.

- Reductive Amination:

- Pyrrolidine derivatives bearing functional groups at the 3-position are reacted with aldehydes (e.g., 3,3-dimethylbutanal) in the presence of molecular sieves.

- Sodium triacetoxyborohydride (NaBH(OAc)3) is used as a mild reducing agent to effect reductive amination, introducing alkyl substituents at the nitrogen or carbon centers.

- Amide Coupling:

- Pyrrolidine-3-methylamine derivatives are coupled with carboxylic acid derivatives or acid chlorides to form amide bonds.

- Boc-protected pyrrolidines are often used as intermediates, with deprotection performed by trifluoroacetic acid (TFA) in dichloromethane (DCM).

- Purification and Characterization:

- Flash column chromatography on silica gel.

- Analytical thin layer chromatography (TLC).

- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).

- High-resolution mass spectrometry (HRMS).

- High-performance liquid chromatography (HPLC) for purity assessment.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-deprotection | TFA in DCM, room temperature, 2 h | ~99 | Clean conversion to free amine |

| Reductive amination | Aldehyde, NaBH(OAc)3, DCM, room temperature | 12 | Moderate yield, requires purification |

| Amide coupling | Carboxylic acid derivative, coupling agent | Variable | Dependent on substrate and conditions |

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Multistage synthesis from aryl pyrrolidines | Protection/deprotection, substitution, coupling | Enables stereochemical control, scalable | Requires multiple steps, complex purification |

| Reductive amination and amide coupling | Reductive amination, amide bond formation | Mild conditions, versatile | Moderate yields, sensitive to moisture |

| Trifluoromethylation techniques | Electrophilic, nucleophilic, or radical CF3 introduction | Direct CF3 incorporation | Reagent cost, reaction specificity |

Research Findings and Considerations

- The stereochemistry at the 3-position of pyrrolidine is crucial for biological activity and can be controlled by using enantiomerically enriched starting materials or chiral catalysts.

- The choice of protecting groups (e.g., Boc) and deprotection conditions affects the overall yield and purity.

- Solvent and base selection (e.g., DMF and triethylamine) are important for reaction efficiency.

- Analytical techniques such as NMR, HRMS, and HPLC are essential for confirming structure and purity.

The preparation of this compound involves sophisticated synthetic routes that combine multistep transformations, stereochemical control, and strategic introduction of the trifluoromethyl group. The methods range from classical multistage syntheses starting from substituted pyrrolidines to reductive amination and amide coupling approaches, supported by modern fluorination techniques. The choice of method depends on the desired stereochemistry, functional group tolerance, and scale of synthesis.

These preparation strategies are well-documented in patent literature and peer-reviewed research, providing a robust foundation for further development and application of this compound in medicinal and agrochemical chemistry.

Q & A

Q. What are the key structural and physicochemical properties of 3-methyl-3-(trifluoromethyl)pyrrolidine, and how do they influence its reactivity?

Answer: The compound’s molecular formula is C₆H₁₀F₃N , with a pyrrolidine ring substituted at the 3-position by both methyl and trifluoromethyl groups. Its SMILES string (CC1(CCNC1)C(F)(F)F ) and InChIKey (NMSOGYZRNLIMKH-UHFFFAOYSA-N ) highlight the spatial arrangement of substituents, critical for interactions in catalytic or biological systems. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity, which is crucial for drug design .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Answer: Synthesis typically involves:

- Cyclization strategies : Ring-closing metathesis or intramolecular nucleophilic substitution to form the pyrrolidine backbone.

- Fluorination : Direct introduction of the trifluoromethyl group via reagents like trifluoromethyl copper complexes or radical trifluoromethylation.

- Protection/deprotection steps : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize intermediates.

Catalysts such as palladium or copper are often employed to improve regioselectivity and yield .

Q. What analytical techniques are optimal for characterizing this compound?

Answer:

- NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integration and purity.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray crystallography : To resolve stereochemical ambiguities, especially for enantiomeric forms.

- HPLC : Chiral columns to separate enantiomers if asymmetric synthesis is performed .

Advanced Research Questions

Q. How does the trifluoromethyl group’s electronic and steric profile impact the compound’s biological activity?

Answer: The CF₃ group exerts:

- Electron-withdrawing effects : Stabilizes adjacent charges, influencing binding to enzymes (e.g., kinases or proteases).

- Steric bulk : Modulates interactions with hydrophobic pockets in target proteins.

Studies on analogous compounds (e.g., 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide) show enhanced binding affinity compared to non-fluorinated analogs, attributed to fluorine’s van der Waals interactions and metabolic resistance .

Q. What strategies address regioselectivity challenges during fluorination or functionalization of the pyrrolidine ring?

Answer:

- Directing groups : Use of temporary substituents (e.g., boronic esters) to guide trifluoromethylation to the 3-position.

- Radical-mediated pathways : Selectively generate trifluoromethyl radicals under controlled conditions (e.g., photoredox catalysis).

- Computational modeling : DFT calculations predict transition states to optimize reaction conditions for desired regiochemistry .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity (logP) : Predicted via software like Schrödinger’s QikProp. The trifluoromethyl group increases logP, enhancing membrane permeability.

- Metabolic stability : Machine learning models (e.g., ADMET Predictor) assess susceptibility to cytochrome P450 oxidation.

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) model interactions with biological targets, such as G-protein-coupled receptors .

Q. How do structural analogs resolve contradictions in reported biological data?

Answer:

- Comparative SAR studies : Testing analogs with variations (e.g., 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid) clarifies whether activity stems from the pyrrolidine core or substituent positioning.

- Crystallographic data : Resolving binding modes (e.g., X-ray structures of target-ligand complexes) identifies critical interactions.

For example, replacing the methyl group with sulfonyl in analogs (e.g., lenacapavir sodium) alters hydrogen-bonding networks, explaining divergent potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.